![molecular formula C21H18Cl2N2O3 B2550243 1-(2,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 320419-69-0](/img/structure/B2550243.png)
1-(2,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
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Description
1-(2,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C21H18Cl2N2O3 and its molecular weight is 417.29. The purity is usually 95%.
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Scientific Research Applications
Antifungal Agent
This compound serves as an intermediate in the synthesis of antifungal drugs, including miconazole . Miconazole is commonly used to treat fungal infections such as athlete’s foot, ringworm, and yeast infections. Researchers explore its efficacy and safety for different fungal strains and clinical scenarios .
Pesticide and Herbicide Development
The dichlorobenzyl moiety in this compound makes it a potential building block for designing novel pesticides and herbicides. Scientists investigate its effects on pests, weeds, and crop protection. By modifying the structure, they aim to enhance selectivity and minimize environmental impact .
Anti-Inflammatory Properties
Studies suggest that this compound exhibits anti-inflammatory activity. Researchers investigate its potential as a lead compound for developing anti-inflammatory drugs. Understanding its mechanism of action and optimizing its pharmacological properties are ongoing areas of research .
Anticancer Research
While not directly used as an anticancer drug, this compound’s structural features make it interesting for cancer research. Scientists explore its interactions with cellular pathways, potential cytotoxic effects, and its role in inhibiting cancer cell growth. Further studies may reveal its utility in combination therapies or as a scaffold for drug development .
Chemical Biology and Enzyme Inhibition
Researchers use this compound to study enzyme inhibition and substrate specificity. By probing its interactions with enzymes, they gain insights into biological processes. It serves as a valuable tool for understanding enzymatic reactions and designing targeted inhibitors .
Pharmacokinetics and Drug Metabolism
Understanding how this compound is metabolized in the body is crucial for drug development. Researchers investigate its pharmacokinetics, bioavailability, and metabolic pathways. Such knowledge informs dosing regimens, potential drug interactions, and safety profiles .
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3/c1-2-28-19-8-4-3-7-18(19)24-20(26)16-6-5-11-25(21(16)27)13-14-9-10-15(22)12-17(14)23/h3-12H,2,13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQAMXQTTHNFAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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